(4S)-3-Benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester
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Overview
Description
Tert-butyl esters are a type of organic compound used in organic synthesis . They are derived from carboxylic acids and have the general formula RCOOC(CH3)3, where R is any organic group .
Synthesis Analysis
Tert-butyl esters can be synthesized from carboxylic acids and tert-butanol . The reaction typically involves an acid catalyst and can proceed under mild conditions .Molecular Structure Analysis
The molecular structure of a tert-butyl ester consists of a carbonyl group (C=O) attached to an oxygen, which is in turn attached to a tert-butyl group (C(CH3)3) . The exact structure would depend on the specific R group in the ester.Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of reactions. They can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions . They can also react with Grignard reagents to form tertiary alcohols .Scientific Research Applications
Chiral Auxiliary Applications
The use of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary has facilitated stereoselective carbon-carbon bond formation through dynamic kinetic resolution. This approach has been successfully applied in the stereoselective alkylation of α-bromo amides with malonic ester enolates, leading to the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, essential building blocks for various biologically active compounds (Kubo et al., 1997).
Synthesis of Enantiomerically Pure Compounds
The compound has also been used in the synthesis of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, demonstrating its effectiveness as both an auxiliary and a chiral building block in peptide synthesis (Studer et al., 1995).
Preparation of Di- and Tripeptides
In peptide synthesis, dipeptide-derived 3-(benzyloxycarbonyl)-2-(tert-butyl)-5-oxoimidazolidine-1-acetates have been alkylated diastereoselectively, providing a method for the preparation of enantiomerically pure di- and tripeptides by "chirality transfer" via a pivalaldehyde N,N-acetal center (Polt & Seebach, 1987).
Novel Synthetic Approaches
Furthermore, novel synthetic protocols have been developed for the synthesis of N-Boc protected oxazolidines, demonstrating the versatility of related compounds in synthetic organic chemistry. These approaches offer efficient routes to important synthetic precursors for the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with organoboron reagents or palladium catalysts.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be hypothesized that it might participate in carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it might influence the synthesis of complex organic molecules, thereby affecting various biochemical pathways.
Pharmacokinetics
The presence of the tert-butyl group might influence its pharmacokinetic properties . Tert-butyl groups are known to be cleaved under certain conditions, which could potentially affect the compound’s bioavailability .
Result of Action
If it participates in suzuki–miyaura coupling reactions , it could contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and function of organic molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reagents can influence the action, efficacy, and stability of this compound. For instance, the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers can be facilitated by a catalyst known as “magic blue” under mild conditions .
Properties
IUPAC Name |
1-O-benzyl 5-O-tert-butyl (5S)-2-oxoimidazolidine-1,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-13(19)12-9-17-14(20)18(12)15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZKFYBNKNXMIO-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CNC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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